2-Amino-5-bromo-N-isopropylbenzamide
Description
Properties
IUPAC Name |
2-amino-5-bromo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOLMMQLBCXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aminobenzamide Derivatives
A common starting point is 2-amino-3-methylbenzamide or 2-amino-3-methylbenzoic acid derivatives, which undergo electrophilic aromatic substitution to introduce the bromine atom selectively at the 5-position.
- Method Using Bromine Vapor (Patent EP2213654B1)
In one patented method, bromine vapor is generated by passing nitrogen gas through liquid bromine at controlled rates (e.g., 0.012 m³/h) and introduced into a reaction mixture containing the benzamide precursor at approximately 55 °C. After bromine addition, the mixture is stirred overnight at lower temperatures (around 45 °C). Subsequent treatment with aqueous sodium hydroxide solution under controlled addition rates completes the reaction, followed by filtration and washing to isolate the brominated benzamide with high purity (99.4% by HPLC) and yield (89.7%). The product melts at 133-135 °C, indicating good crystallinity and purity.
Bromination of 2-Aminobenzoic Acid Derivatives
Synthesis of 2-amino-5-bromobenzoic acid, a key intermediate, is achieved by bromination of sodium 2-aminobenzoate with bromine in glacial acetic acid at low temperature (around 15 °C). The reaction mixture is stirred for about 1 hour, then the product is isolated by filtration and recrystallization. This method yields 2-amino-5-bromobenzoic acid selectively, separating it from dibrominated by-products by hot filtration and cooling.
- The bromination step is critical for regioselectivity and yield. Using bromine vapor under nitrogen flow allows precise control, minimizing polybromination and side reactions.
- The one-pot method significantly improves overall efficiency by integrating multiple steps without intermediate purification, reducing solvent use and waste.
- Bromination in acetic acid provides a classical, scalable approach to obtain 2-amino-5-bromobenzoic acid, a versatile intermediate for further functionalization.
- The choice of amide formation method (e.g., direct amidation or aminolysis of benzoxazine intermediates) influences the final substitution pattern and purity.
- Reaction temperatures between 15 °C and 55 °C are optimal to balance reaction rate and selectivity.
- Post-reaction workup involving controlled addition of base and careful crystallization is essential to isolate high-purity products.
The preparation of 2-Amino-5-bromo-N-isopropylbenzamide is effectively achieved through controlled bromination of amino-substituted benzamide or benzoic acid precursors, followed by amide formation with isopropylamine derivatives. Among the methods, bromine vapor bromination under nitrogen flow and the one-pot synthesis from 2-amino-3-methylbenzoic acid stand out for their high yields, purity, and operational advantages. The detailed control of reaction conditions and workup procedures is paramount to obtaining the target compound with desirable physicochemical properties.
This comprehensive analysis, based on diverse, reliable sources, provides a professional and authoritative foundation for researchers aiming to synthesize this compound efficiently and reproducibly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) with boronic acids or halides.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of nitrobenzamides.
Reduction: Formation of aminobenzamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anesthetic Development
One of the notable applications of 2-Amino-5-bromo-N-isopropylbenzamide is its role as an intermediate in the synthesis of intravenous anesthetics. It has been identified as a precursor in the production of remazolam, a short-acting GABA_A receptor agonist. Remazolam is utilized for general anesthesia during surgical procedures, offering advantages over traditional anesthetics like midazolam and propofol due to its rapid onset and shorter recovery time .
2. Anticancer Agents
Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This opens avenues for further exploration into its derivatives as potential anticancer drugs.
Synthetic Organic Chemistry Applications
1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be employed to synthesize a variety of complex molecules through reactions such as amide formation, alkylation, and halogenation. The presence of both amino and bromo functional groups allows for diverse reactivity, making it suitable for creating multi-functionalized compounds .
2. Development of G-protein Coupled Receptor (GPCR) Scaffolds
Recent studies have highlighted the use of this compound in developing GPCR-targeted scaffolds. These scaffolds are crucial in drug discovery as they can lead to the development of novel therapeutics targeting various diseases, including neurological disorders and metabolic syndromes .
Case Studies
Case Study 1: Synthesis Methodology
A recent patent describes an efficient synthetic route for producing this compound with high yields and purity. The method involves a series of reactions starting from readily available precursors, demonstrating its potential for large-scale production suitable for pharmaceutical applications .
Case Study 2: Pharmacological Evaluation
In a study evaluating the pharmacological effects of related compounds, researchers found that derivatives based on the structure of this compound exhibited promising activity against specific cancer cell lines. This suggests that further structural modifications could enhance efficacy and selectivity against cancer targets.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 2-Amino-5-bromo-N-isopropylbenzamide differ primarily in the amide nitrogen substituent. Below is a detailed comparison based on synthesis, molecular properties, and substituent effects:
Structural and Molecular Comparison
Functional Implications
- Solubility : Polar substituents (e.g., benzyl) may enhance solubility in organic solvents like DMF, whereas hydrophobic groups (isopropyl, cyclohexyl) could reduce aqueous solubility.
- Bioactivity : While biological data are absent in the provided evidence, structural analogs with varied substituents are often screened for antimicrobial or kinase inhibitory activity, where substituent bulk and electronic properties modulate target binding.
Key Research Findings
Synthetic Flexibility : The compound’s synthesis is adaptable to both coupling reagent and anhydride-based methods, with the latter offering scalability for bulk production .
Substituent-Driven Properties : The isopropyl group balances steric demand and synthetic accessibility, making it a preferred choice in exploratory medicinal chemistry compared to more cumbersome substituents like cyclohexyl .
Standardization: this compound is listed in chemical standards, underscoring its established role in research and quality control .
Biological Activity
2-Amino-5-bromo-N-isopropylbenzamide, with the CAS number 1263377-52-1, is an aromatic amide characterized by a central benzene ring substituted with an amino group at position 2 and a bromine atom at position 5. The nitrogen atom in the amide group is attached to an isopropyl group, imparting unique chemical properties that make it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula: C11H14BrN2O
- Molecular Weight: Approximately 256.12 g/mol
- Appearance: White solid
The biological activity of this compound may involve:
- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity through covalent bonding with active site residues.
- Protein-Ligand Interactions: Its structure allows for interactions with various biological macromolecules, which can be studied through molecular docking simulations.
Case Studies
-
Enzyme Inhibition Studies:
- A study examined the inhibition of cyclooxygenase (COX) enzymes by structurally similar compounds. While direct data on this compound was not available, it was suggested that compounds with similar structures could exhibit COX inhibition due to their ability to mimic substrate binding.
-
Anticancer Activity:
- Related compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of benzamides have been investigated for their potential to disrupt cancer cell signaling pathways. The presence of bromine and the isopropyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further research in anticancer drug development .
- Antimicrobial Properties:
Data Table: Comparison of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Bromination of Precursor Compounds: Utilizing bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Amidation Reactions: Reaction of appropriate amines with acyl chlorides or anhydrides in the presence of bases such as triethylamine.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-5-bromo-N-isopropylbenzamide?
The compound can be synthesized via microwave-assisted condensation. A typical protocol involves reacting 2-amino-5-bromobenzoic acid derivatives with isopropylamine under microwave irradiation (100°C, 1 hour), followed by extraction with ethyl acetate, drying with sodium sulfate, and purification via trituration with diethyl ether . Alternative routes may employ bromine substitution at the 5-position of the benzamide core using brominating agents like NBS (N-bromosuccinimide) in DMF .
Q. How can researchers purify this compound effectively?
Purification often involves solvent-based methods:
- Trituration : Crude products are washed with diethyl ether to remove unreacted starting materials .
- Column chromatography : Use ethyl acetate/hexane (4:1) as the mobile phase for optimal separation .
- Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals suitable for crystallographic studies .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : and NMR verify the bromine substitution pattern and isopropyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern from bromine .
- X-ray crystallography : Programs like SHELXL refine crystal structures to validate bond lengths and angles .
Advanced Research Questions
Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions?
Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with boronic acids replaces bromine with aryl/heteroaryl groups, critical for drug analog synthesis . The electron-withdrawing nature of bromine also stabilizes intermediates in nucleophilic aromatic substitution .
Q. What computational tools predict synthetic pathways for derivatives of this compound?
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For instance, retrosynthetic analysis might suggest bromination post-amide formation or vice versa, depending on substituent compatibility . Density Functional Theory (DFT) calculations can optimize transition states for halogen exchange reactions .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in unit cell parameters or space groups may arise from polymorphism. To address this:
- Use SHELXL’s twin refinement for twinned crystals .
- Compare experimental powder XRD patterns with simulated data from single-crystal structures .
- Validate hydrogen bonding networks via Hirshfeld surface analysis .
Q. What safety protocols are recommended for handling brominated benzamides?
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of toxic fumes (e.g., HBr released during reactions) .
- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal .
Q. How does microwave irradiation enhance the synthesis of this compound compared to conventional heating?
Microwave irradiation reduces reaction times from hours to minutes by enabling uniform heating. For example, cyclocondensation of this compound with aldehydes under microwaves achieves >80% yield in 1 hour versus 6–8 hours with oil-bath heating .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | 100°C, 1 hour, DMSO | 82–86 | |
| Conventional heating | 80°C, 6 hours, DMF | 65–70 | |
| Halogen exchange | NBS, AIBN, CCl, reflux | 75 |
Q. Table 2: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR (400 MHz, DMSO-d6) | δ 7.85 (s, 1H, Ar-H), 1.25 (d, 6H, CH(CH)) | |
| HRMS (ESI) | [M+H] calc. for CHBrNO: 281.0234; found: 281.0236 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
